molecular formula C16H10FNO2 B2830237 2-(4-Fluorophenyl)quinoline-4-carboxylic acid CAS No. 441-28-1

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2830237
CAS No.: 441-28-1
M. Wt: 267.259
InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) is an organic compound with the molecular formula C16H10FNO2 and a molecular weight of 267.25 g/mol . This fluorinated quinoline derivative serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Recent research has identified derivatives of 2-phenylquinoline-4-carboxylic acid as promising pharmacophores for targeting epigenetic regulators . Specifically, this core structure has been utilized to develop potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase considered a therapeutic target for certain leukemias . Analogous compounds have also been designed as cap groups in histone deacetylase (HDAC) inhibitors, demonstrating selectivity for HDAC3 isoforms . The compound should be handled by properly trained personnel in a laboratory setting. It is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSAIQFBELCOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441-28-1
Record name 2-(4-fluorophenyl)quinoline-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yields but also reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Doebner Reaction

The compound is commonly synthesized via the Doebner reaction using:

  • Aniline derivatives

  • 2-nitrobenzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid catalyst in ethanol

Reaction Scheme:
Aniline + 2-nitrobenzaldehyde + Pyruvic acid → 2-(2-nitrophenyl)quinoline-4-carboxylic acid → Reduction → Final product

Pfitzinger Reaction

Alternative synthesis employs isatin derivatives reacting with α-methyl ketones in aqueous ethanol under basic conditions :
Key Components:

  • Isatin

  • Acetophenone derivatives

  • KOH/EtOH system

Carboxylic Acid Reactions

The -COOH group participates in:

  • Amidation : Forms bioactive derivatives with amines

  • Esterification : Produces ethyl/methyl esters for improved lipophilicity

  • Salt Formation : Creates sodium/potassium salts for enhanced solubility

Fluorophenyl Modifications

The 4-fluorophenyl group enables:

  • Electrophilic Aromatic Substitution :

    • Nitration at meta position (HNO₃/H₂SO₄)

    • Sulfonation (SO₃/H₂SO₄)

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura with arylboronic acids

Decarboxylation Behavior

Controlled thermal decarboxylation (180-200°C) yields 6-fluoro-2-phenylquinoline derivatives :

Decarboxylation Conditions:

ParameterTypical Range
Temperature180-220°C
SolventDMF or DMSO
Time2-4 hours
Yield65-85%

Comparative Reactivity Analysis

Structural analogs demonstrate varied reaction profiles:

CompoundKey DifferentiatorReactivity Impact
2-(3-Fluorophenyl) isomerFluorine positionAltered electronic effects
2-Phenyl analog (no fluorine)Missing F atomReduced metabolic stability
2-(4-Chlorophenyl) analogCl vs F substituentIncreased steric hindrance

The fluorine atom enhances electrophilicity at the quinoline 3-position while improving membrane permeability through increased lipophilicity (logP = 2.81 vs 3.15 for chlorinated analog) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Antibacterial Activity

  • Fluorophenyl derivative : Exhibits moderate activity against Staphylococcus aureus (MIC = 64–128 µg/mL) but lower cytotoxicity (MTT assay IC₅₀ > 200 µM) .
  • Bromophenyl analog : Shows slightly reduced activity (MIC = 128 µg/mL against S. aureus) due to increased hydrophobicity .
  • Methylphenyl analog : Higher lipophilicity improves penetration into Gram-positive bacteria (MIC = 32 µg/mL) but may increase cytotoxicity .
  • Amino-substituted derivatives: Introduction of amino groups (e.g., 2-(4-aminophenyl)quinoline-4-carboxylic acid) enhances hydrogen bonding, improving activity against Escherichia coli (MIC = 64 µg/mL) .

Physicochemical Properties

Property 4-Fluorophenyl Derivative 4-Bromophenyl Derivative 4-Methylphenyl Derivative
Molecular Weight (g/mol) 267.28 312.13 263.28
LogP (Predicted) 3.2 3.8 3.5
Solubility in Water (mg/mL) 0.12 0.08 0.05
Melting Point (°C) 245–247 260–262 230–232

The fluorophenyl derivative’s lower logP compared to bromo- or methyl-substituted analogs suggests better aqueous solubility, critical for drug bioavailability.

Biological Activity

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, a carboxylic acid group, and a fluorophenyl substituent. Its molecular formula is C₁₆H₁₀FNO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom is believed to enhance its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The compound's structure contributes significantly to its biological activity. The quinoline framework is known for its diverse pharmacological properties, while the carboxylic acid group can facilitate interactions with biological macromolecules.

Property Details
Molecular FormulaC₁₆H₁₀FNO₂
Molecular Weight267.25 g/mol
StructureQuinoline core with -COOH and fluorophenyl substituent

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have evaluated the antimicrobial properties of quinoline derivatives. For instance, derivatives of quinoline-4-carboxylic acids demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • In vitro studies showed that modifications to the quinoline structure could enhance antibacterial efficacy, with some derivatives showing IC50 values in single digits against specific cancer cell lines .
  • Antitumor Activity :
    • The compound has been tested for its anticancer properties. For example, a study reported that quinoline derivatives exhibited selective cytotoxicity towards certain cancer cell lines (H460 and MKN-45) . This selectivity suggests potential for development as an anticancer agent.
  • Inhibition of Enzymes :
    • It has been indicated that the compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, docking studies suggested good binding affinity of synthesized derivatives with target proteins like TACE (Tumor Necrosis Factor-alpha Converting Enzyme) .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity : A series of synthesized quinoline derivatives were evaluated using the agar diffusion method against various bacterial strains. Among these, compounds with higher lipophilicity showed enhanced antibacterial activity .
  • Antitumor Studies : Research involving the evaluation of quinoline derivatives against multiple cancer cell lines revealed that certain modifications led to improved selectivity and potency against tumor cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted isatins with aromatic ketones under basic conditions. Efficient synthetic routes have been developed to yield high quantities of this compound for further biological evaluation .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(4-fluorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A1. The compound is typically synthesized via condensation reactions. For example, refluxing equimolar mixtures of substituted anilines and glyoxylic acid derivatives in polar aprotic solvents like DMF for 4 hours, followed by crystallization from THF, yields fluorinated quinoline-4-carboxylic acids with ~75% efficiency . Critical factors include:

  • Solvent choice : DMF enhances reactivity but may require rigorous purification.
  • Crystallization : THF yields higher purity compared to aqueous washes.
  • Temperature control : Prolonged reflux above 100°C can lead to side products like N-oxides .

Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?

A2. A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding in the quinoline ring and confirms substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 296.08 for C₁₆H₁₀FNO₂) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for the analogous 2-(3,5-difluorophenyl)quinoline-4-carboxylic acid (CCDC deposition: 1524416) .

Advanced Mechanistic and Biological Studies

Q. Q3. How do substituents on the quinoline core influence biological activity?

A3. Structure-activity relationship (SAR) studies highlight:

Substituent PositionFunctional GroupObserved ActivityReference
4-Fluorophenyl (C2)-FEnhanced enzyme binding via hydrophobic interactions
Carboxylic acid (C4)-COOHCritical for hydrogen bonding with catalytic residues
Quinoline N1-HModulates solubility and bioavailability

For instance, replacing the C4 carboxylic acid with an amide (e.g., N-(4-fluorophenyl)carboxamide) reduces anti-tubercular activity by 80%, emphasizing its role in target binding .

Q. Q4. What computational methods are used to predict interactions with biological targets?

A4. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to model interactions with enzymes like enoyl-ACP reductase (InhA) in M. tuberculosis. Key findings:

  • The C4 carboxylic acid forms salt bridges with InhA’s NAD+ binding pocket (ΔG = -9.2 kcal/mol) .
  • Fluorine at C2 stabilizes π-π stacking with Phe149, improving binding affinity .

Data Interpretation and Experimental Design

Q. Q5. How should researchers address contradictory data in solubility and stability studies?

A5. Discrepancies arise from solvent polarity and pH:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Buffer systems (e.g., PBS at pH 7.4) improve stability for biological assays .
  • Degradation pathways : Acidic conditions (pH < 3) hydrolyze the carboxylic acid group, while alkaline conditions (pH > 9) promote decarboxylation. Stability studies should use HPLC-PDA to monitor degradation products .

Q. Q6. What strategies optimize reaction yields for derivatives with modified fluorophenyl groups?

A6. Key considerations:

  • Electrophilic substitution : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups at C2. For 4-fluorophenyl, optimize with Pd(PPh₃)₄ and K₂CO₃ in dioxane (yield: 82–88%) .
  • Protection-deprotection : Temporarily protect the C4 carboxylic acid with methyl esters to prevent side reactions during functionalization .

Biological Applications and Target Validation

Q. Q7. What validated assays are used to evaluate its antimicrobial potential?

A7. Standard protocols include:

  • MIC assays : Against M. tuberculosis H37Rv (MIC = 1.56 µg/mL) in Middlebrook 7H9 broth .
  • Time-kill kinetics : Monitor bactericidal activity over 72 hours to distinguish static vs. cidal effects .
  • Cytotoxicity : Parallel testing on Vero cells (IC₅₀ > 50 µg/mL confirms selectivity) .

Q. Q8. How does this compound interact with non-enzymatic targets like DNA or membranes?

A8. Fluorescence quenching assays and ethidium bromide displacement studies show weak intercalation with DNA (Kₐ = 1.2 × 10³ M⁻¹). Instead, it disrupts bacterial membrane potential (DiSC₃(5) assay: 85% depolarization at 10 µg/mL), suggesting a multi-target mechanism .

Advanced Material and Method Development

Q. Q9. What crystallographic challenges arise during structure determination, and how are they resolved?

A9. Challenges include:

  • Disorder in fluorophenyl rings : Mitigate by collecting data at low temperature (100 K) and refining with SHELXL .
  • Hydrogen bonding networks : Use Hirshfeld surface analysis (CrystalExplorer) to map interactions, revealing O–H⋯N hydrogen bonds (d = 1.82 Å) stabilizing the crystal lattice .

Q. Q10. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

A10. Yes. The carboxylic acid group coordinates with lanthanides (e.g., Eu³+) to form luminescent MOFs. Optimize synthesis in DMF/EtOH (3:1) at 80°C for 24 hours, achieving a BET surface area of 680 m²/g .

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